molecular formula C7H13NO4 B1663682 Eglu CAS No. 170984-72-2

Eglu

Cat. No. B1663682
CAS RN: 170984-72-2
M. Wt: 175.18 g/mol
InChI Key: QFYBYZLHPIALCZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-α-Ethylglutamic acid: , commonly known as eGlu, is a nitrogen-containing organic compound with the molecular formula C₇H₁₃NO₄. It is a potent and competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology, due to its antidepressant and anti-injury effects .

Mechanism of Action

(2S)-α-Ethylglutamic acid exerts its effects by acting as a competitive antagonist of the mGluR2 receptor. It binds to the receptor and inhibits its activation by endogenous ligands, thereby modulating neurotransmission and producing antidepressant effects. The compound interacts with the (lS,3S)-ACPD-sensitive site with a dissociation constant (Kd) value of 66 μM .

Advantages and Limitations for Lab Experiments

One of the major advantages of Eglu is its high potency and specificity. It is able to interact with specific biological targets at low concentrations, making it a useful tool for studying complex biological systems. However, it also has some limitations. It can be difficult to synthesize and purify, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are many potential future directions for research on Eglu. One area of interest is the development of new synthetic analogues that have improved potency and specificity. Another area of interest is the use of this compound in studies of disease biology, including cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

(2S)-α-Ethylglutamic acid has a wide range of applications in scientific research:

    Neuroscience: It is used to study the role of mGluR2 receptors in the brain and their involvement in neurological disorders.

    Pharmacology: The compound is investigated for its potential as an antidepressant and its effects on neurotransmission.

    Medicine: Research explores its use in treating conditions such as arthritis and its neuroprotective properties.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-α-Ethylglutamic acid typically involves the following steps:

Industrial Production Methods: Industrial production of (2S)-α-Ethylglutamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: (2S)-α-Ethylglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of (2S)-α-Ethylglutamic acid .

Comparison with Similar Compounds

Similar Compounds:

    (2S)-α-Methylglutamic acid: Another mGluR2 antagonist with similar properties.

    (2S)-α-Propylglutamic acid: A compound with a similar structure but different pharmacological profile.

    (2S)-α-Butylglutamic acid: Another analog with variations in its side chain

Uniqueness: (2S)-α-Ethylglutamic acid is unique due to its specific interaction with the mGluR2 receptor and its potent antidepressant effects. Its ability to selectively antagonize mGluR2 receptors makes it a valuable tool in neuroscience research and drug development .

properties

IUPAC Name

(2S)-2-amino-2-ethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBYZLHPIALCZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415504
Record name EGLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170984-72-2
Record name EGLU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170984-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EGLU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eglu
Reactant of Route 2
Eglu
Reactant of Route 3
Eglu
Reactant of Route 4
Eglu
Reactant of Route 5
Eglu
Reactant of Route 6
Eglu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.